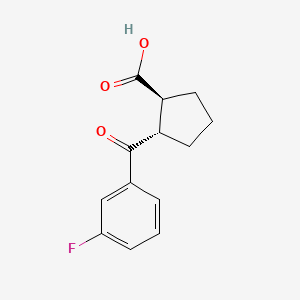
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.
Formation of Intermediate: Cyclopentane undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-fluorobenzoyl)cyclopentane.
Chiral Resolution: The racemic mixture of 2-(3-fluorobenzoyl)cyclopentane is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carboxylation: The resolved (1S,2S)-2-(3-fluorobenzoyl)cyclopentane is then carboxylated using a suitable reagent like carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with similar but distinct properties.
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a chlorine atom instead of fluorine.
2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: A compound with a methyl group instead of fluorine.
Uniqueness
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H13FO3 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m0/s1 |
Clé InChI |
YWYRHYHQPXIURO-QWRGUYRKSA-N |
SMILES isomérique |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
SMILES canonique |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


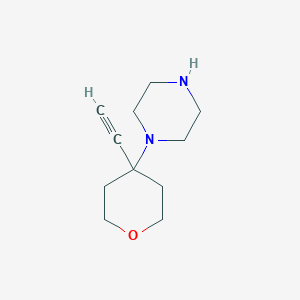
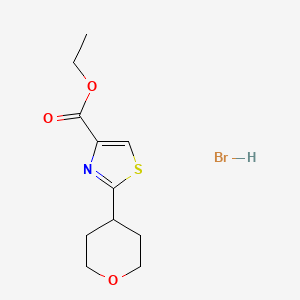
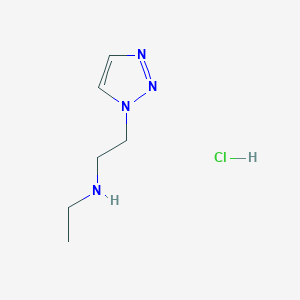
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
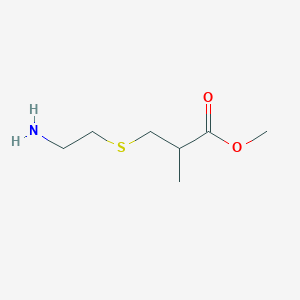
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
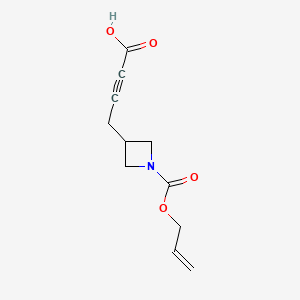

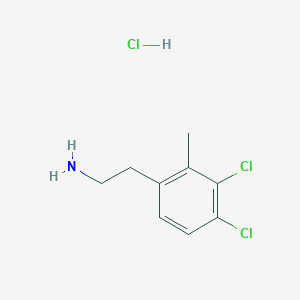
![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


